2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate
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Overview
Description
2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core linked to a benzylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 2-((4-Benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is the central nervous system (CNS) . The compound is known to have a significant impact on the CNS, contributing to its anxiolytic activity .
Mode of Action
The compound interacts with the CNS primarily by enhancing the activity of gamma amino butyric acid (GABA) , a neurotransmitter that induces CNS depression . This interaction intensifies inhibitory effects on the CNS, leading to the calming effects observed with the compound .
Biochemical Pathways
The compound affects the GABA neurotransmission pathway. By increasing the affinity of GABA receptors, it potentiates GABA neurotransmission . This results in an enhanced inhibitory effect on the CNS, contributing to the compound’s anxiolytic activity .
Result of Action
The result of the compound’s action is a reduction in anxiety. The compound has shown good docking scores and in vivo anxiolytic activity . In particular, it has demonstrated outstanding anxiolytic efficacy in both computational simulations and live subjects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring. The benzylpiperazine moiety is then introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with benzylpiperazine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzimidazole or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anxiolytic and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a benzimidazole ring.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A chromen-2-one derivative with a benzylpiperazine moiety.
Uniqueness
The uniqueness of 2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate lies in its specific combination of the benzimidazole and benzylpiperazine structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity, stability, and potential therapeutic effects.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-1H-benzimidazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4.2C2H2O4/c1-2-6-16(7-3-1)14-22-10-12-23(13-11-22)15-19-20-17-8-4-5-9-18(17)21-19;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,20,21);2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRFCYXATZLTHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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